IDRA 21

Vue d'ensemble

Description

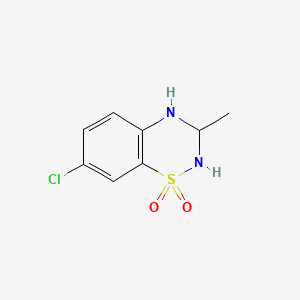

7-chloro-3-methyl-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine 1,1-dioxide is a benzothiadiazine.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H9ClN2O2S

- Molecular Weight : 232.69 g/mol

- IUPAC Name : 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

The compound features a benzothiadiazine structure that contributes to its pharmacological properties. Its ability to modulate neurotransmitter systems makes it a subject of interest in cognitive research.

Cognitive Enhancement

One of the primary applications of IDRA-21 is its role as a cognition-enhancing agent . Research indicates that it acts as a positive allosteric modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This modulation enhances cognitive functions such as memory and learning without the neurotoxic effects commonly associated with other cognitive enhancers .

Case Study: Memory Enhancement in Animal Models

A study published in the Proceedings of the National Academy of Sciences demonstrated that IDRA-21 significantly improves memory performance in mice. The compound was administered prior to memory tasks, resulting in enhanced retention and recall abilities compared to control groups .

Neuroprotective Effects

IDRA-21 has also been investigated for its neuroprotective properties. It has shown potential in protecting neuronal cells from excitotoxicity and oxidative stress, which are often implicated in neurodegenerative diseases.

Research Findings on Neuroprotection

In an experimental setup involving neuronal cultures exposed to glutamate-induced toxicity, IDRA-21 exhibited protective effects by reducing cell death and maintaining cellular viability. This suggests its potential utility in treating conditions such as Alzheimer's disease and other forms of dementia .

Pharmacological Studies

IDRA-21 has been the focus of various pharmacological studies aimed at understanding its mechanism of action and therapeutic potential.

Applications in Drug Development

Given its favorable profile, IDRA-21 is being explored in drug development for cognitive disorders. The compound's ability to enhance learning and memory without significant side effects positions it as a candidate for further clinical trials.

Table: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cognitive Enhancement | Positive modulation of AMPA receptors | Improved memory retention in animal models |

| Neuroprotection | Protection against excitotoxicity | Reduced neuronal cell death under stress conditions |

| Drug Development | Potential candidate for treating cognitive disorders | Favorable safety profile compared to traditional cognitive enhancers |

Mécanisme D'action

Target of Action

IDRA-21, also known as 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, primarily targets the AMPA receptors in the brain . These receptors play a critical role in stimulating synapses for increased transmission and plasticity, which are foundational for cognitive processes .

Mode of Action

IDRA-21 acts as a positive allosteric modulator of the AMPA receptors . This modulation is critical for the drug’s cognitive-enhancing effects, as taking IDRA-21 facilitates the synaptic transmission and plasticity related to learning and memory .

Biochemical Pathways

The primary biochemical pathway affected by IDRA-21 involves the glutamate AMPA receptors . By modulating these receptors, IDRA-21 enhances excitatory neurotransmission, which is crucial for maintaining alertness and the ability to concentrate on tasks .

Pharmacokinetics

This allows it to exert its effects directly on the brain’s AMPA receptors .

Result of Action

The modulation of AMPA receptors by IDRA-21 results in improved cognitive performance, including enhanced learning and memory . It is particularly effective in reversing cognitive deficits induced by certain agents like alprazolam or scopolamine . The effects of IDRA-21 are long-lasting, with benefits observed up to 48 hours after a single dose .

Action Environment

The efficacy and stability of IDRA-21 can be influenced by various environmental factors. It’s important to note that while IDRA-21 shows promising results in animal studies, more research is needed to fully understand its effects in humans .

Analyse Biochimique

Biochemical Properties

IDRA-21 is known to interact with the AMPA receptor, a type of glutamate receptor, and acts as a positive allosteric modulator . This means that it enhances the activity of the AMPA receptor, leading to increased excitatory neurotransmission . The compound’s interaction with the AMPA receptor is thought to be responsible for its observed effects on learning and memory .

Cellular Effects

In the cellular context, IDRA-21 influences cell function by modulating the activity of the AMPA receptor . This can impact various cellular processes, including cell signaling pathways and gene expression . For instance, the modulation of AMPA receptor activity can influence the induction of long-term potentiation, a cellular mechanism associated with learning and memory .

Molecular Mechanism

The molecular mechanism of IDRA-21 involves its binding to the AMPA receptor and modulating its activity . This modulation is thought to occur through the attenuation of AMPA receptor desensitization . This means that IDRA-21 helps to maintain the responsiveness of the AMPA receptor to its ligand, glutamate, thereby enhancing excitatory neurotransmission .

Temporal Effects in Laboratory Settings

IDRA-21 has been observed to produce sustained effects lasting for up to 48 hours after a single dose . This suggests that the compound has a relatively long half-life and stability in biological systems

Dosage Effects in Animal Models

In animal studies, IDRA-21 has been found to be around 10–30 times more potent than aniracetam in reversing cognitive deficits induced by alprazolam or scopolamine . This suggests that the effects of IDRA-21 can vary with different dosages, and that high doses may lead to more pronounced effects .

Metabolic Pathways

Given its role as a modulator of the AMPA receptor, it is likely that IDRA-21 interacts with enzymes and cofactors involved in glutamate metabolism and neurotransmission .

Transport and Distribution

Given its lipophilic nature, it is likely that IDRA-21 can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its role as a modulator of the AMPA receptor, it is likely that IDRA-21 localizes to regions of the cell where these receptors are present, such as the post-synaptic density in neurons .

Activité Biologique

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, commonly referred to as IDRA 21, is a compound that has garnered attention for its potential cognitive-enhancing properties. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide

- CAS Number : 22503-72-6

- Molecular Formula : C8H9ClN2O2S

- Molecular Weight : 232.68 g/mol

This compound is primarily known for its role as a positive modulator of AMPA receptors. It enhances synaptic transmission by preventing the desensitization of these receptors, which are crucial for fast excitatory neurotransmission in the brain. This modulation leads to an increase in cognitive functions such as learning and memory.

Pharmacological Effects

Research has demonstrated several key effects of this compound:

- Cognitive Enhancement : this compound has been shown to improve performance in various cognitive tests. In studies involving rats, it significantly enhanced memory retention and learning abilities compared to control groups .

- Neuroprotective Properties : The compound exhibits neuroprotective effects against pharmacologically induced cognitive impairments. For example, it attenuates the negative effects of AMPA receptor antagonists and other cognitive disruptors like scopolamine and alprazolam .

- Stereoselectivity : The biological activity of this compound is stereoselective; only one of its stereoisomers has been found to be effective in enhancing cognition .

Research Findings

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

| Study Reference | Subject | Findings |

|---|---|---|

| Thompson et al., 1995 | Patas monkeys | Demonstrated cognitive enhancement in response to this compound administration. |

| Zivkovic et al., 1995 | Rats | Showed that this compound reduces AMPA receptor desensitization and enhances cognition significantly more than aniracetam. |

| Impagnatiello et al., 1997 | Rats | Found that this compound improves performance in water maze tests and passive avoidance tasks by potentiating AMPA receptor activity. |

Case Studies

In a notable study by Zivkovic et al., the administration of this compound (4–120 µmol/kg) improved performance in a water maze task among rats. The compound was effective at an ED50 of approximately 7.6 µM when countering performance impairments induced by AMPA receptor antagonists .

Another study highlighted its potential for treating cognitive deficits associated with aging and neurodegenerative diseases by enhancing synaptic plasticity and neurotransmitter release .

Propriétés

IUPAC Name |

7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRNTCHTJRLTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936887 | |

| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22503-72-6, 163936-78-5, 163936-79-6 | |

| Record name | IDRA 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22503-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IDRA 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022503726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDRA-21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689UW7PT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.